5-((2,3-Dimethylphenyl)amino)-6-methyl-1,2,4-triazine-3-thiol
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Overview
Description
5-((2,3-Dimethylphenyl)amino)-6-methyl-1,2,4-triazine-3-thiol is a heterocyclic compound that features a triazine ring substituted with a dimethylphenylamino group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,3-Dimethylphenyl)amino)-6-methyl-1,2,4-triazine-3-thiol typically involves the reaction of 2,3-dimethylaniline with 6-methyl-1,2,4-triazine-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-((2,3-Dimethylphenyl)amino)-6-methyl-1,2,4-triazine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazine ring or the amino group.
Substitution: The amino and thiol groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce new functional groups onto the triazine ring or the amino group.
Scientific Research Applications
5-((2,3-Dimethylphenyl)amino)-6-methyl-1,2,4-triazine-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-((2,3-Dimethylphenyl)amino)-6-methyl-1,2,4-triazine-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives with different substituents on the triazine ring or the amino group. Examples include:
- 5-((2,4-Dimethylphenyl)amino)-6-methyl-1,2,4-triazine-3-thiol
- 5-((2,3-Dimethylphenyl)amino)-6-ethyl-1,2,4-triazine-3-thiol
Uniqueness
The uniqueness of 5-((2,3-Dimethylphenyl)amino)-6-methyl-1,2,4-triazine-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylphenylamino group and the thiol group allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-(2,3-dimethylanilino)-6-methyl-2H-1,2,4-triazine-3-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-7-5-4-6-10(8(7)2)13-11-9(3)15-16-12(17)14-11/h4-6H,1-3H3,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYGCENHEKLWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=S)NN=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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